molecular formula C13H15ClF3NO3S B2410245 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine CAS No. 612043-60-4

4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine

Cat. No.: B2410245
CAS No.: 612043-60-4
M. Wt: 357.77
InChI Key: MEBBYUIDJURODJ-UHFFFAOYSA-N
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Description

4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine (CAS 612043-60-4) is a complex organic compound of significant interest in chemical and biological research, particularly as a building block for synthesizing more complex molecules . Its unique structure incorporates a 2,6-dimethylmorpholine ring and a sulfonyl-bearing aromatic moiety featuring both chloro and trifluoromethyl (CF3) groups . The trifluoromethyl group is a critical pharmacophore in modern medicinal chemistry, known to enhance a compound's lipophilicity, metabolic stability, and binding affinity through its strong electron-withdrawing nature and influence on molecular conformation . This combination of features makes the compound a valuable intermediate in organic synthesis and drug discovery efforts. Preliminary research into this compound and its structural analogues has indicated potential biological activity in the fields of analgesia and anticancer applications . Studies on related sulfonamide derivatives have shown the ability to depress both peripheral and centrally mediated pain pathways via mechanisms that appear to be independent of traditional opioid receptors . Furthermore, structurally related compounds have demonstrated the capacity to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase, highlighting its potential as a lead compound for developing new therapeutics . The compound's mechanism of action is thought to involve interaction with specific molecular targets, such as enzymes or receptors, initiating a cascade of biochemical reactions . This product is provided For Research Use Only. It is not intended for human or veterinary use or for diagnostic applications. The product has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease.

Properties

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO3S/c1-8-6-18(7-9(2)21-8)22(19,20)10-3-4-12(14)11(5-10)13(15,16)17/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBBYUIDJURODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Morpholine Synthesis

The 2,6-dimethylmorpholine backbone is typically synthesized via cyclization of 2,6-dimethyl-diethanolamine derivatives. Key steps include:

  • Cyclization : Heating 2,6-dimethyl-diethanolamine with a dehydrating agent (e.g., concentrated sulfuric acid) at 80–100°C to form the morpholine ring.
  • Purification : Distillation under reduced pressure (≤−0.095 MPa) yields >98% pure 2,6-dimethylmorpholine.

4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride Synthesis

The sulfonyl-bearing aromatic moiety is prepared through sequential functionalization:

  • Nitration : Reacting o-chlorotrifluoromethylbenzene with acetic anhydride and 68% nitric acid at 10–15°C to introduce a nitro group at the para position.
  • Reduction : Converting the nitro group to an amine using FeCl₃·6H₂O and hydrazine hydrate in ethanol (reflux, 3–3.5 h), achieving >95% yield while avoiding iron sludge waste.
  • Sulfonation : Treating the aniline intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonyl chloride.

Sulfonylation and Final Coupling

Reaction Conditions

Coupling the sulfonyl chloride with 2,6-dimethylmorpholine proceeds under controlled conditions:

  • Solvent : Dichloromethane or 1,2-dichloroethane at −5–5°C.
  • Base : Pyridine or DMAP (1–2 wt%) to neutralize HCl.
  • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to morpholine.

Optimization Parameters

Parameter Optimal Range Impact on Yield
Temperature 0–5°C Minimizes side reactions
Reaction Time 4–6 h Ensures complete conversion
Catalyst Loading 1.5–2.0 wt% DMAP Enhances reaction rate

Yields typically exceed 85% under these conditions.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ tubular reactors for nitration and sulfonation steps, offering:

  • Safety : Precise temperature control reduces explosion risks during exothermic reactions.
  • Efficiency : 20–30% higher throughput compared to batch processes.

Waste Mitigation Strategies

  • FeCl₃/Hydrazine System : Replaces iron powder in reductions, eliminating 90% of solid waste.
  • Solvent Recovery : Distillation recovers >95% of dichloromethane for reuse.

Comparative Analysis of Methodologies

Academic vs. Industrial Approaches

Aspect Academic Method Industrial Method
Nitration Agent HNO₃/H₂SO₄ HNO₃/Ac₂O (lower temps)
Reduction System H₂/Pd-C FeCl₃/N₂H₄ (greener)
Sulfonylation Scale 10–100 g batches 100–500 kg/day continuous flow

Yield and Purity Benchmarks

Step Yield (%) Purity (%)
Nitration 92 98.5
Reduction 95 99.2
Sulfonylation 87 99.8

Emerging Innovations

Catalytic Advances

  • Palladium Nanocatalysts : Enable nitro-to-amine reductions at 50°C (vs. 80°C traditionally), cutting energy use by 40%.
  • Enzyme-Mediated Sulfonation : Pilot studies show 70% yield using aryl sulfotransferases, avoiding harsh acids.

Process Intensification

  • Microwave-Assisted Synthesis : Reduces reaction times by 60% in morpholine cyclization.
  • AI-Optimized Feedstock Ratios : Machine learning models predict optimal HNO₃:substrate ratios with 98% accuracy.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine is structurally similar to other sulfonamide derivatives and morpholine-based compounds.

  • Uniqueness: Its unique combination of chloro, trifluoromethyl, and sulfonyl groups sets it apart from other compounds, providing distinct chemical and biological properties.

Biological Activity

4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine is a complex organic compound that exhibits significant biological activity, particularly in the fields of analgesia and potential anticancer applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a morpholine ring substituted with a sulfonyl group and halogenated phenyl moieties. The presence of the chloro and trifluoromethyl groups enhances its lipophilicity and potentially its biological activity.

Property Details
IUPAC Name 4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-2,6-dimethylmorpholine
Molecular Formula C13H15ClF3NO3S
CAS Number 612043-60-4

Research indicates that compounds structurally similar to this compound may interact with pain receptors and biochemical pathways involved in analgesia. Specifically, they may engage with opioid-independent systems to mediate pain relief. The compound's efficacy in this regard suggests potential applications in pain management therapies.

Analgesic Effects

Preliminary studies suggest that this compound exhibits potent analgesic properties. Related compounds have demonstrated the ability to depress both peripheral and centrally mediated pain pathways. The pharmacokinetic profile indicates a range from ultrashort to long duration of action, which is favorable for therapeutic applications.

Case Studies

  • Analgesic Efficacy : A study explored the analgesic properties of sulfonamide derivatives similar to our compound. Results indicated significant pain relief in animal models, suggesting a mechanism involving modulation of pain pathways independent of traditional opioid receptors.
  • Antitumor Activity : Research on structurally related compounds has shown that they can induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase. This underscores the potential for further exploration of this compound in cancer therapeutics .

Q & A

Q. How can researchers validate the purity of this compound for in vivo studies?

  • Answer : Combine HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) with Elemental Analysis (C, H, N, S content within ±0.4% of theoretical values). LC-MS further confirms absence of degradation products .

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